3-Chloro-4-iodobenzoic acid
Overview
Description
3-Chloro-4-iodobenzoic acid: is an organic compound with the molecular formula C7H4ClIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and iodine atoms at the 3rd and 4th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-iodobenzoic acid typically involves the iodination and chlorination of benzoic acid derivatives. One common method starts with the iodination of 3-chlorobenzoic acid using iodine and an oxidizing agent such as potassium iodate. The reaction is carried out in an acidic medium to facilitate the substitution of the hydrogen atom with an iodine atom at the 4th position. The reaction conditions often include heating the mixture to around 80-100°C for several hours to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials such as chlorobenzene and iodine. The process includes:
- Chlorination of benzene to produce chlorobenzene.
- Carboxylation of chlorobenzene to form 3-chlorobenzoic acid.
- Iodination of 3-chlorobenzoic acid to yield this compound.
The industrial process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction Reactions: The compound can be reduced to form 3-chloro-4-iodobenzyl alcohol or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products:
- Substitution reactions yield various substituted benzoic acids.
- Oxidation reactions produce carboxylate salts or esters.
- Reduction reactions yield alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry: 3-Chloro-4-iodobenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique substitution pattern allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to synthesize bioactive compounds with antimicrobial, anticancer, or anti-inflammatory properties. Researchers investigate its derivatives for their ability to interact with biological targets such as enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as an intermediate in the synthesis of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Chloro-4-iodobenzoic acid and its derivatives depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects.
For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymatic processes. In anticancer research, derivatives of this compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
3-Chloro-4-bromobenzoic acid: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity due to the different halogen.
3-Chloro-4-fluorobenzoic acid: Contains a fluorine atom instead of iodine. Fluorine’s smaller size and higher electronegativity can lead to different chemical and biological properties.
3-Chloro-4-methylbenzoic acid: Substituted with a methyl group instead of iodine. The absence of a halogen atom can significantly alter the compound’s reactivity and applications.
Uniqueness: 3-Chloro-4-iodobenzoic acid is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This combination of halogens provides distinct electronic and steric properties, making the compound versatile in various chemical reactions and applications. The iodine atom, in particular, offers opportunities for further functionalization through substitution reactions, enhancing the compound’s utility in synthetic chemistry and drug development.
Properties
IUPAC Name |
3-chloro-4-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKNSLUWERDCPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310825 | |
Record name | 3-Chloro-4-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58123-72-1 | |
Record name | 3-Chloro-4-iodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58123-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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